![molecular formula C12H11BrN2O2 B1375117 1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1375471-47-8](/img/structure/B1375117.png)
1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
“1-[(3-bromophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound . It is related to other compounds such as “3-(3-Bromophenyl)propionic acid” which is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to the compound , has been studied . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives have been explored in various studies . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Activity
- A study on related pyrazole carboxylic acid derivatives found significant antifungal activity against phytopathogenic fungi. This suggests potential applications of such compounds in agricultural fungicides (Du et al., 2015).
Biomedical Applications
- Research into similar pyrazole compounds has indicated their promise for biomedical applications, particularly in regulating inflammatory diseases. This underscores the potential therapeutic value of such compounds (Ryzhkova et al., 2020).
Coordination Chemistry and Material Science
- Pyrazole-dicarboxylate acid derivatives have been synthesized and used to form mononuclear coordination complexes with metals like Cu and Co. These complexes exhibit interesting structural properties, hinting at potential applications in material science and coordination chemistry (Radi et al., 2015).
Optical Nonlinearity Studies
- Certain N-substituted pyrazole carboxylates have been found to exhibit significant optical nonlinearity, indicating potential for use in optical limiting applications (Chandrakantha et al., 2013).
Antibacterial Activities
- Studies on metal complexes with pyrazole carboxylic acid derivatives have shown promising antibacterial activities, suggesting potential applications in antimicrobial therapies (Liu et al., 2014).
Crystallography and Structural Analysis
- Research into the structure and dynamic properties of pyrazole carboxylic acids has advanced our understanding of their crystallography and solid-state chemistry (Infantes et al., 2013).
Heterocyclic Dye Synthesis
- Pyrazole carboxylic acids have been used in the synthesis of heterocyclic dyes, demonstrating their utility in colorant chemistry (Tao et al., 2019).
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target the same or similar biological entities involved in these diseases.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s activity
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of similar compounds , it’s likely that this compound may affect pathways related to these diseases. For instance, it could interfere with the life cycle of the parasites causing these diseases, or it could disrupt key metabolic pathways within these parasites.
Result of Action
Similar pyrazole derivatives have shown significant inhibitory effects against leishmania and plasmodium species . Therefore, it’s plausible that this compound may also have similar effects.
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPWINWBAFILCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166280 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375471-47-8 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[(3-bromophenyl)methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




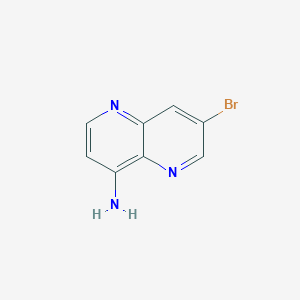
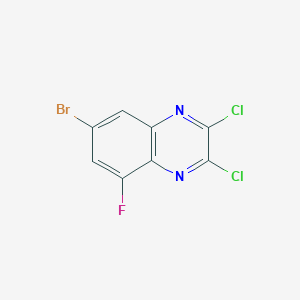
![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
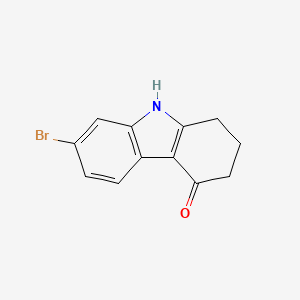
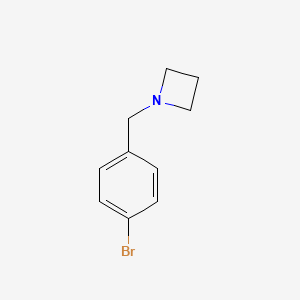
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
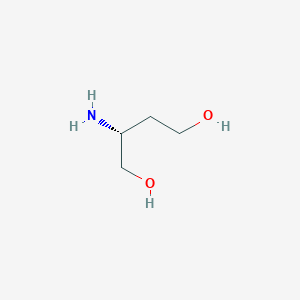
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)


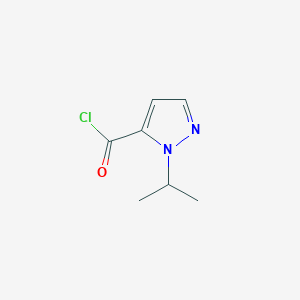
![8-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1375057.png)